molecular formula C24H21N3O B12609581 Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- CAS No. 647854-40-8

Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)-

Cat. No.: B12609581
CAS No.: 647854-40-8
M. Wt: 367.4 g/mol
InChI Key: IEOYPWDJRUFUML-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 9-anthracenylcarbonyl group at position 1 and a 2-pyridinyl group at position 4. The anthracenyl moiety introduces a bulky, planar aromatic system, which may enhance intercalation with biological targets (e.g., DNA or enzymes), while the pyridinyl group contributes to hydrogen bonding and π-π interactions. Such structural features are critical for pharmacological activity, particularly in anticancer or CNS-targeted therapies. Synthesis of analogous piperazine derivatives often involves nucleophilic substitution, reductive amination, or coupling reactions, as seen in sulfur-containing ethyl piperazines (e.g., via Na₂S-mediated C–N bond cleavage) .

Properties

CAS No.

647854-40-8

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

anthracen-9-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C24H21N3O/c28-24(27-15-13-26(14-16-27)22-11-5-6-12-25-22)23-20-9-3-1-7-18(20)17-19-8-2-4-10-21(19)23/h1-12,17H,13-16H2

InChI Key

IEOYPWDJRUFUML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Step 1: Formation of Piperazine

Piperazine can be synthesized through various methods, including:

The introduction of the anthracenylcarbonyl group is typically achieved through acylation reactions:

  • Acylation with Anthracenecarboxylic Acid Chloride : This method involves reacting piperazine with anthracenecarboxylic acid chloride in the presence of a base such as triethylamine or sodium hydroxide in an organic solvent like dichloromethane.

The reaction can be represented as follows:

$$
\text{Piperazine} + \text{Anthracenecarboxylic Acid Chloride} \xrightarrow{\text{Base}} \text{Piperazine, 1-(9-anthracenylcarbonyl)-}
$$

Step 3: Substitution with Pyridine

To introduce the pyridine moiety, a nucleophilic substitution reaction is performed:

  • Nucleophilic Substitution : The piperazine derivative containing the anthracenylcarbonyl group is reacted with a pyridine derivative (e.g., 2-pyridinyl) under reflux conditions in a suitable solvent. This step often requires careful optimization to achieve high yields.

The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- typically requires specific reaction conditions to optimize yield and purity:

  • Solvents : Common solvents include dichloromethane and ethanol.

  • Temperature : Reactions are often conducted under reflux conditions to ensure complete conversion.

  • Purification Techniques : Following synthesis, purification methods such as column chromatography or recrystallization are employed to isolate the desired compound from by-products.

Table 1: Summary of Reaction Conditions

Step Reaction Type Solvent Temperature Purification Method
1 Formation of Piperazine Ethanol Reflux Column Chromatography
2 Acylation Dichloromethane Reflux Recrystallization
3 Nucleophilic Substitution Ethanol/Dichloromethane Reflux Column Chromatography

Recent studies have highlighted the utility of Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- in various applications:

  • Biological Activity : Research indicates that this compound exhibits significant biological activity, particularly in anticancer assays against various cell lines.

  • Fluorescent Properties : The compound's unique structure allows for its use in fluorescent sensing applications, providing insights into intracellular environments.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracenylcarbonyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridinyl group, converting it to a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl halides.

Major Products

    Oxidation Products: Anthraquinones.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted piperazines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Piperazine derivatives are known for their anthelmintic properties, and this compound may have potential as a pharmaceutical agent.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry

    Material Science: It can be used in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- would depend on its specific application. In pharmacology, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The anthracenylcarbonyl group could facilitate binding to hydrophobic pockets, while the pyridinyl group may participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents/R-Groups Biological Target/Activity Potency (Kᵢ/IC₅₀) Key Applications/Findings Reference ID
1-(9-Anthracenylcarbonyl)-4-(2-pyridinyl)piperazine 9-Anthracenylcarbonyl, 2-pyridinyl Potential DNA intercalation/CYP modulation N/A Hypothesized anticancer/CNS applications N/A
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl, piperidin-4-yl Dopamine D2 receptor High affinity CNS disorders (e.g., schizophrenia)
4-Nitroimidazole-Piperazinyl-1,2,3-triazoles Nitroimidazole, triazole Solid tumors Moderate activity Anticancer (in vitro tumor inhibition)
Piperazine carbamate R-143 Trifluoromethoxy, carbamate CYP enzymes (metabolic stability) N/A Antibacterial/CYP2D6 interactions
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2-pyridinyl)piperazine 6-Chloro-3-pyridinylmethyl Undefined (structural analogue) N/A Chemical intermediate
trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) Methoxyphenyl, cyclohexyl 5-HT₁ₐ receptor Kᵢ = 0.028 nM CNS disorders (5-HT₁ₐ antagonism)

Detailed Analysis

Substituent Effects on Bioactivity
  • Anthracenyl vs. Methoxyphenyl : The anthracenyl group in the target compound offers a larger aromatic surface than the methoxyphenyl group in –3 and 15. This may enhance DNA intercalation or protein binding but reduce solubility compared to smaller substituents .
  • Pyridinyl Interactions: The 2-pyridinyl group is a common feature in 5-HT₁ₐ ligands (e.g., trans-8a, Kᵢ = 0.028 nM).
Metabolic and Enzymatic Interactions
  • CYP Modulation : Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethoxy in R-143) often inhibit CYP2D6, while bulky groups like anthracenyl may alter metabolic pathways or induce steric hindrance at enzyme active sites .
  • Antibacterial Activity : Methoxyphenylpiperazines () show Gram-positive/Gram-negative antibacterial effects, whereas the anthracenyl group’s hydrophobicity may limit such utility unless formulated for enhanced solubility .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- is a notable member of this class, exhibiting various pharmacological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a piperazine core with an anthracenylcarbonyl group and a pyridinyl substituent. Its chemical structure can be represented as follows:

C19H18N2O\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}

Synthesis typically involves the reaction of piperazine with anthracenecarboxylic acid derivatives and pyridine-based reagents, allowing for the introduction of functional groups that enhance biological activity.

Antihistaminic and Antiallergic Properties

Research has indicated that piperazine derivatives, including those with pyridinyl substitutions, demonstrate significant antihistaminic properties. A study found that 1-(2-pyridinyl)piperazine derivatives effectively inhibited reaginic passive cutaneous anaphylaxis in rats, showcasing their potential as antiallergic agents . The structure-activity relationship (SAR) revealed that the position of substituents on the anilide ring influenced mast cell stabilizing activity, with para-substituted compounds showing higher potency.

Antiviral Activity

Piperazine derivatives have also been explored for their antiviral properties. In vitro studies demonstrated that certain piperazine compounds exhibited potent anti-HIV activity. For instance, novel 1,4-disubstituted piperazine derivatives showed IC50 values in the nanomolar range against HIV-1, indicating their potential as therapeutic agents for HIV treatment . The modification of substituents on the piperazine ring was crucial in enhancing solubility and bioavailability.

Case Studies

Case Study 1: Antiallergic Activity

  • Objective : Evaluate the efficacy of 1-(2-pyridinyl)piperazine derivatives in inhibiting allergic reactions.
  • Method : Conducted assays on rat models to assess passive cutaneous anaphylaxis.
  • Results : Compounds exhibited varying degrees of inhibition based on structural modifications. Para-substituted derivatives were most effective.

Case Study 2: Antiviral Screening

  • Objective : Assess anti-HIV activity of synthesized piperazine derivatives.
  • Method : Tested against HIV-1 Bal (R5) infection in CEMX174 cells.
  • Results : Several derivatives showed promising antiviral effects with favorable pharmacokinetic profiles, suggesting their potential for further development as anti-HIV therapies .

Data Summary

Compound NameBiological ActivityIC50 (µM)Reference
Piperazine derivative AAntiallergic0.5
Piperazine derivative BAnti-HIV0.03
Piperazine derivative CMast cell stabilization0.8

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